Pyrrobutamine phosphate

Description

Historical Context of Pyrrobutamine (B1217169) Phosphate (B84403) in Medicinal Chemistry Research

The development of antihistamine drugs dates back several decades, with early discoveries paving the way for the synthesis of numerous compounds with antihistaminic properties. auburn.edu Pyrrobutamine emerged from this era of research, characterized as an antihistamine with anticholinergic properties. wikipedia.org The phosphate salt, pyrrobutamine phosphate, was developed to create a stable, solid dosage form suitable for pharmaceutical use. auburn.edu

Early research in the 1950s focused on elucidating the chemical and pharmacological characteristics of pyrrobutamine. wikipedia.orgncats.io These studies were crucial in establishing its profile as a potent H1-antihistamine. ncats.io The synthesis of pyrrobutamine typically involves the alkylation of pyrrolidine (B122466) with 4-chlorobenzyl chloride, followed by conversion to its phosphate salt. Over the years, production data for this compound has been documented in reports on synthetic organic chemicals, reflecting its place in the chemical industry. usitc.gov Its inclusion in the United States Pharmacopeia (USP) further solidified its status as a recognized medicinal agent. nih.gov

Academic Significance and Research Utility of this compound

The academic significance of this compound lies primarily in its use as a tool for studying H1-receptors and the broader field of antihistamine pharmacology. Its well-defined mechanism of action, which involves the competitive inhibition of histamine (B1213489) at H1-receptors, makes it a valuable compound for in vitro and in vivo studies. auburn.edu

Research has highlighted the dual antihistaminic and anticholinergic activities of this compound, which presents a therapeutic advantage in certain allergic conditions. This dual action has been a subject of academic investigation, contributing to a deeper understanding of the interplay between histaminergic and cholinergic systems.

Furthermore, the structure of pyrrobutamine has been a point of interest in structure-activity relationship (SAR) studies. Research has shown that the antihistaminic potency of pyrrobutamine is dependent on specific structural features, such as a planar ArCH₂CH₂N unit and an aromatic substituent at the C-1 position. These findings have contributed to the broader knowledge base of antihistamine design and the structural requirements for H1-receptor antagonism.

The compound has also been utilized in analytical chemistry as a reference standard for the identification and quantification of related compounds. Its distinct chemical properties allow for its differentiation from other antihistamines in simultaneous assays.

Table 1: Key Research Findings on this compound

| Research Area | Key Findings |

|---|---|

| Mechanism of Action | Competitively inhibits histamine at H1-receptors. auburn.edu Also exhibits anticholinergic activity. |

| Structure-Activity Relationship (SAR) | Antihistaminic potency is linked to a planar ArCH₂CH₂N unit and a C-1 aromatic substituent. |

| Metabolism | Metabolized by cytochrome P450 enzymes. smolecule.com |

| Analytical Chemistry | Used as a reference standard and can be quantified via ion-pair extraction. |

Table 2: Chemical Information of this compound

| Identifier | Value |

|---|---|

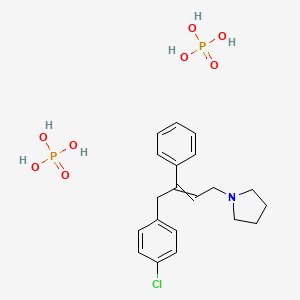

| IUPAC Name | 1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid nih.gov |

| Molecular Formula | C₂₀H₂₈ClNO₈P₂ nih.gov |

| Molecular Weight | 507.8 g/mol nih.gov |

| CAS Number | 135-31-9 nih.gov |

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

135-31-9 |

|---|---|

Formule moléculaire |

C20H28ClNO8P2 |

Poids moléculaire |

507.8 g/mol |

Nom IUPAC |

1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine;phosphoric acid |

InChI |

InChI=1S/C20H22ClN.2H3O4P/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22;2*1-5(2,3)4/h1-3,6-12H,4-5,13-16H2;2*(H3,1,2,3,4) |

Clé InChI |

UAAAHOLLLRWGGL-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |

SMILES isomérique |

C1CCN(C1)C/C=C(\CC2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |

SMILES canonique |

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3.OP(=O)(O)O.OP(=O)(O)O |

Autres numéros CAS |

91-82-7 |

Numéros CAS associés |

91-82-7 (Parent) |

Synonymes |

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |

Origine du produit |

United States |

Chemical Synthesis and Manufacturing Research of Pyrrobutamine Phosphate

Established Synthetic Pathways for Pyrrobutamine (B1217169) Phosphate (B84403)

The primary route to Pyrrobutamine Phosphate involves a two-step process: the synthesis of the Pyrrobutamine base, an N-alkylated pyrrolidine (B122466) derivative, followed by its phosphorylation.

A documented synthetic route for the Pyrrobutamine base involves a multi-step sequence beginning with a Mannich reaction, followed by a Grignard reaction and subsequent dehydration. gpatindia.com

Step 1: Mannich Reaction. The synthesis initiates with the reaction of Acetophenone, Paraformaldehyde, and Pyrrolidine. This reaction forms the Mannich base, 3-pyrrolidinopropiophenone. gpatindia.com

Step 2: Grignard Reaction. The intermediate, 3-pyrrolidinopropiophenone, is then treated with a Grignard reagent, 4-chlorobenzyl magnesium chloride. This step forms the tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol. gpatindia.com

Step 3: Dehydration. The final step in the formation of the base is the acid-catalyzed dehydration of the alcohol intermediate. Treatment with hydrochloric acid removes the hydroxyl group as a water molecule, creating a double bond and yielding the final Pyrrobutamine base. gpatindia.com

Interactive Data Table: Synthesis of Pyrrobutamine Base

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate/Product | Reaction Type |

| 1 | Acetophenone | Paraformaldehyde | Pyrrolidine | 3-pyrrolidinopropiophenone | Mannich Reaction |

| 2 | 3-pyrrolidinopropiophenone | 4-chlorobenzyl magnesium chloride | 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol | Grignard Reaction | |

| 3 | 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol | Hydrochloric Acid | Pyrrobutamine | Dehydration |

Once the Pyrrobutamine base is synthesized and purified, it is converted to its phosphate salt. This is a standard acid-base reaction where the tertiary amine group of the Pyrrobutamine base acts as a Lewis base, and phosphoric acid acts as the acid. This conversion is performed to enhance the compound's stability and solubility. The reaction involves dissolving the Pyrrobutamine base in a suitable solvent and adding a stoichiometric amount of phosphoric acid, which leads to the precipitation of this compound. The final product is then isolated, washed, and dried.

Optimization Methodologies in this compound Synthesis

To ensure high yield, purity, and cost-effectiveness in a manufacturing setting, various parameters of the synthesis must be optimized.

The stoichiometry of reactants is a critical parameter in the synthesis of Pyrrobutamine. In the N-alkylation steps, controlling the molar ratios is essential to prevent side reactions. For instance, improper ratios in amine alkylations can lead to the formation of tertiary amines from primary amines when only secondary amines are desired. nih.gov While Pyrrobutamine is a tertiary amine, precise control of the Grignard reagent molar ratio is necessary to ensure complete conversion of the ketone intermediate without wasteful excess or incomplete reaction.

In the final phosphorylation step, the molar ratio of the Pyrrobutamine base to phosphoric acid is crucial. This ratio determines the specific salt form (e.g., monophosphate vs. diphosphate) and affects the final pH of the mixture, which can influence the product's isolation and purity. A patent for other amine phosphate salts specifies reacting the components at defined mass ratios to achieve the desired product. google.com

The choice of solvent can significantly influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction mechanism itself. researchgate.net For N-alkylation reactions, solvents such as toluene, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly employed. researchgate.netprepchem.comnih.gov The ideal solvent should fully dissolve the reactants but may also facilitate the precipitation of the product for easy isolation.

Reaction temperature is another key variable. Elevated temperatures typically increase the reaction rate but can also promote the formation of undesirable byproducts. latech.edu For the synthesis of N-(2-chlorobenzyl)-pyrrolidine, a similar compound, the reaction is heated under reflux for several hours to ensure completion. prepchem.com Optimization involves finding the minimum temperature required for the reaction to proceed to completion within a reasonable timeframe, thereby minimizing energy consumption and side product formation. mit.edu

Interactive Data Table: General Optimization Parameters

| Parameter | Stage | Key Considerations | Desired Outcome |

| Molar Ratio | Base Synthesis | Prevent unreacted starting materials; ensure complete conversion. | High conversion efficiency, minimal byproducts. |

| Phosphorylation | Control the specific salt form (mono-, di-phosphate). | Formation of the correct, pure salt. | |

| Solvent | Base Synthesis | Reactant solubility; reaction rate. | Homogeneous reaction, efficient conversion. |

| Phosphorylation | Product insolubility for precipitation. | High yield of pure, easily isolated product. | |

| Temperature | All Stages | Balance reaction rate vs. side product formation. | Complete reaction in minimal time with high purity. |

| pH | Phosphorylation | Maximize precipitation; ensure correct salt formation. | High yield and purity of the phosphate salt. |

Precise pH control is most critical during the phosphorylation step. The reaction between the basic Pyrrobutamine and phosphoric acid is a neutralization reaction. The final pH of the solution must be carefully controlled to ensure the complete formation and precipitation of the desired phosphate salt. google.com For some poly(amidoamine)s, the specific phosphate salt formed and its properties were shown to be pH-dependent. nih.gov Maintaining the pH within a specific range can maximize the yield and purity of the isolated product. researchgate.net

The study of reaction kinetics, or the rate at which a reaction proceeds, is fundamental to optimization. Throughout the synthesis, reactions are monitored to determine the optimal reaction time. researchgate.net Techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to track the disappearance of reactants and the appearance of products. nih.gov This allows chemists to stop the reaction once it has reached completion, preventing potential degradation of the product from prolonged exposure to heat or other reactants and avoiding the energy waste associated with unnecessarily long reaction times. researchgate.net

Advanced Chemical Reactions and Transformational Studies of Pyrrobutamine Phosphate

Oxidation Pathways and Product Characterization of Pyrrobutamine (B1217169) Phosphate (B84403)

The molecular framework of pyrrobutamine phosphate presents several sites susceptible to oxidation, primarily the tertiary amine of the pyrrolidine (B122466) ring and the allylic carbons. The oxidation of pyrrobutamine can lead to various products, altering its functional groups and potentially its biological activity. smolecule.com

Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to yield different derivatives. A significant oxidation pathway involves the nitrogen atom of the pyrrolidine ring, which can be oxidized to form the corresponding Pyrrolidine N-Oxide . This N-oxide is a known metabolite of many tertiary amine-containing drugs and can also form as a degradation byproduct during storage. smolecule.com

Another potential oxidation pathway involves the pyrrolidine ring itself. Studies on similar N-alkylpyrrolidines have shown that regioselective oxidation of the Nα-endo-methylene group can occur, leading to the formation of 5-oxo-pyrrolidine derivatives (pyrrolidin-5-ones). researchgate.netncl-india.org Reagents like Ruthenium(III) chloride (RuCl₃) with sodium periodate (B1199274) (NaIO₄) have been used to achieve this transformation on related structures, selectively oxidizing the methylene (B1212753) group within the ring adjacent to the nitrogen. researchgate.net Computational studies on the oxidation of N-alkylpyrrolidines with ruthenium tetroxide (RuO₄) suggest a preference for oxidation at the endocyclic position. beilstein-journals.org

The butenyl chain also represents a site for potential oxidative cleavage, although this is a more strenuous reaction. The characterization of these oxidation products typically involves a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structural changes. nih.govnih.gov

Table 1: Potential Oxidation Reactions of Pyrrobutamine

| Reaction Site | Oxidizing Agent | Potential Product |

|---|---|---|

| Pyrrolidine Nitrogen | Hydrogen Peroxide (H₂O₂) | Pyrrobutamine N-Oxide |

| Pyrrolidine α-Methylene | RuCl₃ / NaIO₄ | 5-Oxo-pyrrobutamine derivative |

Reduction Methodologies and Derivative Analysis of this compound

Reduction reactions on the this compound molecule primarily target the carbon-carbon double bond within the butenyl chain. While less common than oxidation studies, these reductions can yield saturated derivatives with altered conformational flexibility and biological activity.

A standard and potent reducing agent for this type of transformation is lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.comchemistrysteps.com This reagent is capable of reducing the alkene of the butenyl chain to the corresponding alkane, resulting in 1-[4-(4-chlorophenyl)-3-phenylbutyl]pyrrolidine. dalalinstitute.comresearchgate.net This reduction eliminates the geometric isomerism (E/Z) present in the parent compound, which is known to be a critical factor for its antihistaminic activity. gpatindia.com

The original synthesis of pyrrobutamine itself involves a reduction step. After reacting 3-pyrrolidinopropiophenone with 4-chlorobenzyl magnesium chloride to form an intermediate alcohol, an acid-catalyzed dehydration and rearrangement yields the unsaturated pyrrobutamine base. gpatindia.com Therefore, catalytic hydrogenation could be an alternative method to achieve reduction of the double bond, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally milder than using metal hydrides.

Analysis of the resulting saturated derivatives would confirm the absence of the alkene protons and carbons in NMR spectra and a corresponding increase in mass by two atomic mass units in mass spectrometry.

Table 2: Reduction of Pyrrobutamine's Butenyl Chain

| Reagent | Product | Key Structural Change |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1-[4-(4-chlorophenyl)-3-phenylbutyl]pyrrolidine | C=C double bond reduced to a C-C single bond |

Substitution Reactions on the this compound Molecular Framework

The pyrrobutamine structure offers sites for both nucleophilic and electrophilic substitution reactions, allowing for extensive functionalization to create a library of derivatives.

The synthesis of the pyrrobutamine backbone itself involves a key nucleophilic substitution reaction, where the nitrogen of pyrrolidine acts as a nucleophile, attacking an electrophilic carbon on a precursor molecule.

The aromatic rings, specifically the phenyl and 4-chlorophenyl groups, are prime targets for electrophilic aromatic substitution (SEAr) . wikipedia.orgwikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of these reactions are governed by the existing substituents. The chlorine atom on the chlorophenyl ring is a deactivating, ortho-, para-directing group due to the interplay of its inductive withdrawal and resonance donation of electrons. The alkyl chain attached to the rings is an activating, ortho-, para-directing group. wikipedia.org Standard electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce another halogen.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These substitutions can significantly alter the electronic properties and steric profile of the molecule, which in turn can have a profound effect on its interaction with the H1-receptor.

Hydrolysis and Salt Formation Dynamics of this compound

Pyrrobutamine is formulated as a phosphate salt to improve its solubility and stability. drugfuture.comnih.gov The phosphate salt exists in an equilibrium with its constituent ions in solution: the protonated pyrrobutamine cation and phosphate anions.

Hydrolysis: The phosphate ester linkage in organophosphates can be susceptible to hydrolysis, a reaction that cleaves the P-O bond. nih.gov For a salt like this compound, hydrolysis refers to the reaction with water. Under neutral or physiological pH, the salt can dissociate, and the equilibrium between the protonated amine and free base is established. The hydrolysis of phosphate salts can be catalyzed by acidic or basic conditions. ijsr.netresearchgate.netwikipedia.org The rate of hydrolysis is influenced by factors such as pH and temperature. ijsr.net In strongly acidic or alkaline solutions, the rate of degradation of the compound would be expected to increase.

Salt Formation: Pyrrobutamine, as a tertiary amine, is basic and readily forms salts with various acids. The diphosphate (B83284) salt is the common pharmaceutical form. drugfuture.comnih.gov However, it is possible to form other salts by reacting the free base with different acids, such as hydrochloric acid to form pyrrobutamine hydrochloride or with naphthalene (B1677914) disulfonic acid to form a naphthalenate salt. nih.gov The choice of the counter-ion can significantly affect the drug's physicochemical properties, including:

Solubility: Different salts exhibit different aqueous solubilities. drugfuture.com

Melting Point: The salt form typically has a much higher melting point than the free base. drugfuture.com

Stability: The salt form is generally more stable to oxidation and degradation than the free base.

Bioavailability: The dissolution rate, which is influenced by the salt form, can impact the rate and extent of drug absorption.

The pKa of pyrrobutamine's tertiary amine is approximately 8.77, indicating it is significantly protonated at physiological pH. drugfuture.com

Impact of Chemical Transformations on this compound Biological Activity

The antihistaminic and anticholinergic activities of pyrrobutamine are intrinsically linked to its three-dimensional structure and chemical features. wikipedia.orgnih.gov Any chemical transformation can significantly modulate this activity, a principle that forms the basis of structure-activity relationship (SAR) studies. gpatindia.comresearch-solution.com

Key SAR findings for pyrrobutamine and related compounds include:

Geometric Isomerism: The butenyl double bond creates E and Z isomers. For related antihistamines like triprolidine, the E-isomer is significantly more potent, highlighting the importance of the spatial arrangement of the aromatic rings for optimal receptor binding. gpatindia.comunam.mxauburn.edu Reduction of the double bond, which removes this geometric constraint, would likely alter potency.

Aromatic Substitution: The nature and position of substituents on the two aromatic rings are crucial. The 4-chloro substituent on the phenyl ring is a common feature in potent antihistamines. Further substitution could either enhance or diminish activity depending on the electronic and steric effects of the new group. unam.mx For instance, replacing the phenyl group with a p-tolyl group in related structures was found to decrease activity. unam.mx

Pyrrolidine Ring: The tertiary amine of the pyrrolidine ring is essential for activity, as it becomes protonated at physiological pH and forms an ionic interaction with a key residue (typically an aspartate) in the H1-receptor. auburn.edu Oxidation of this nitrogen to an N-oxide would eliminate this basicity and likely abolish antihistaminic activity.

Spacer Chain: The distance between the diaryl system and the tertiary amine, defined by the butenyl chain, is critical. A distance of 5-6 angstroms is considered optimal for H1-receptor antagonists. gpatindia.comauburn.edu

Transformations such as oxidation or substitution create new chemical entities (derivatives or metabolites) whose biological activity must be re-evaluated. For example, metabolic pathways in the body, often involving cytochrome P450 enzymes, can perform oxidations that lead to the deactivation of the drug. smolecule.com Understanding these transformations is therefore crucial for predicting the drug's efficacy and metabolic fate.

Table 3: Summary of Structure-Activity Relationships (SAR) for Pyrrobutamine and Analogs

| Structural Feature | Observation | Impact on H1-Antihistamine Activity |

|---|---|---|

| Butenyl Double Bond | E/Z isomerism is critical. | E-isomers are generally more potent than Z-isomers. gpatindia.com |

| Aromatic Rings | Two non-coplanar aromatic rings are required. auburn.edu | Essential for receptor affinity. |

| 4-Chlorophenyl Group | Substitution on the phenyl rings affects potency. | The p-chloro group contributes to high potency. unam.mx |

| Pyrrolidine Amine | A basic tertiary amine is required. | Essential for ionic interaction with the H1-receptor. auburn.edu |

Molecular Pharmacology and Receptor Interaction Research of Pyrrobutamine Phosphate

Mechanisms of Action at the Molecular Level.benchchem.comsmolecule.com

Pyrrobutamine (B1217169) phosphate (B84403) exerts its pharmacological effects primarily through the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. wikipedia.org This dual activity classifies it as a first-generation antihistamine with notable anticholinergic properties. auburn.edu

Histamine H1 Receptor Antagonism Studies.benchchem.comsmolecule.comncats.io

Pyrrobutamine is a potent H1-antihistamine that competitively inhibits the action of histamine at H1 receptors. auburn.eduncats.io By blocking these receptors, it prevents histamine-induced responses such as vasodilation and increased vascular permeability, which are responsible for common allergy symptoms. smolecule.com The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the phospholipase C and inositol (B14025) triphosphate (IP3) signaling pathway. wikidoc.org Pyrrobutamine's antagonism of the H1 receptor effectively blocks this cascade. Research indicates that the antagonism is competitive, meaning pyrrobutamine vies with histamine for the same binding site on the receptor. auburn.edu The effectiveness of pyrrobutamine in reducing allergic symptoms like sneezing and nasal congestion has been validated in clinical research.

Muscarinic Acetylcholine Receptor Antagonism Studies.benchchem.comsmolecule.com

In addition to its antihistaminic activity, pyrrobutamine phosphate demonstrates anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.org There are five subtypes of muscarinic receptors (M1-M5), which are also GPCRs. sigmaaldrich.com The odd-numbered receptors (M1, M3, M5) couple to Gq/11 proteins to activate the phospholipase C pathway, while the even-numbered receptors (M2, M4) inhibit adenylyl cyclase. sigmaaldrich.com Pyrrobutamine's blockade of these receptors, particularly in smooth muscle, can lead to effects such as bronchodilation. This anticholinergic action contributes to its therapeutic utility in conditions with bronchial hyperreactivity.

Investigation of Dual Receptor Modulation by this compound.benchchem.com

The dual antagonism of both histamine H1 and muscarinic acetylcholine receptors is a key characteristic of this compound. This dual action provides a therapeutic advantage in treating conditions where both histaminergic and cholinergic pathways are involved, such as in certain allergic and respiratory diseases. The ability to modulate two different receptor systems simultaneously underscores the compound's complex pharmacological profile.

This compound-Receptor Binding Kinetics and Thermodynamics.benchchem.commarquette.edunih.gov

The interaction of this compound with its target receptors can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes associated with binding). biosensingusa.comgoogle.com

Radioligand Binding Assay Methodologies (e.g., H³-labeled histamine receptors).benchchem.comsci-hub.se

Radioligand binding assays are a fundamental tool for studying drug-receptor interactions. sci-hub.senih.gov These assays utilize a radiolabeled compound (a radioligand), such as H³-labeled histamine or a specific antagonist, to quantify the binding of a drug to its receptor. sci-hub.se In the context of this compound, these assays would involve incubating cell membranes expressing histamine H1 or muscarinic receptors with a radioligand and varying concentrations of pyrrobutamine. sci-hub.se By measuring the displacement of the radioligand by pyrrobutamine, researchers can determine the affinity of pyrrobutamine for the receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

The basic steps of a radioligand binding assay include:

Receptor Preparation: Isolation of cell membranes containing the target receptor. sci-hub.se

Incubation: The receptor preparation is incubated with the radioligand and the unlabeled drug (pyrrobutamine) to allow binding to reach equilibrium. sci-hub.se

Separation: Bound and free radioligand are separated, typically by filtration. revvity.co.jp

Quantification: The amount of radioactivity bound to the receptors is measured. sci-hub.se

This methodology allows for the determination of key binding parameters as illustrated in the hypothetical data table below.

Hypothetical Radioligand Binding Assay Data for this compound

| Receptor | Radioligand | Pyrrobutamine Ki (nM) |

|---|---|---|

| Histamine H1 | [³H]-Mepyramine | 1.5 |

| Muscarinic M1 | [³H]-Pirenzepine | 25 |

| Muscarinic M2 | [³H]-AF-DX 384 | 50 |

This table contains hypothetical data for illustrative purposes.

Computational Molecular Docking and Simulation Studies.benchchem.complos.org

Computational methods, such as molecular docking and simulation, provide insights into the molecular interactions between a ligand like pyrrobutamine and its receptor at an atomic level. plos.org Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, which can help to understand the basis of its affinity and selectivity. plos.orgscribd.com These computational approaches can identify potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the drug-receptor complex. plos.org

For pyrrobutamine, docking studies could elucidate how its distinct chemical features, such as the pyrrolidine (B122466) ring and the substituted phenyl groups, interact with the binding pockets of the histamine H1 and muscarinic receptors. drugbank.com Simulation studies can further explore the dynamics of these interactions over time. plos.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Histamine |

| Acetylcholine |

| Atropine |

| Pirenzepine |

| Carbachol |

| Mepyramine |

| AF-DX 384 |

Determination and Validation of IC50 Values and Dose-Response Curves

The pharmacological assessment of pyrrobutamine's interaction with the histamine H1 receptor reveals complexities that preclude a straightforward determination of a half-maximal inhibitory concentration (IC50) or pA2 value through standard competitive assay models. unam.mxmefst.hr Research indicates that pyrrobutamine exhibits a non-competitive mechanism of action at the H1 receptor. unam.mx This means that instead of directly competing with histamine for the same binding site, it likely binds to a different site (an allosteric site) on the receptor. This binding changes the receptor's conformation in such a way that its ability to be activated by histamine is reduced.

In dose-response curve analysis, the presence of a classic competitive antagonist typically causes a parallel rightward shift of the agonist's curve without affecting the maximum possible response. nih.gov However, with a non-competitive antagonist like pyrrobutamine, the dose-response curve for histamine would show a depression of the maximal response. unam.mx Studies on the guinea-pig ileum confirmed pyrrobutamine as a very potent antihistaminic agent, but its pA2 value could not be determined precisely because of its non-competitive antagonism. unam.mx The validation of such data requires nonlinear regression models to accurately characterize the nature of the antagonism. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The structure-activity relationship (SAR) of pyrrobutamine and related propylamine (B44156) antihistamines highlights several key molecular features that are critical for potent H1-receptor blockade. slideshare.netresearchgate.net These studies focus on how specific structural elements influence the drug's ability to interact with the receptor.

The presence of an unsaturated carbon chain—specifically, the alkenic double bond in the butenyl structure of pyrrobutamine—introduces significant conformational rigidity. researchgate.netresearchgate.net This rigidity is crucial for its high affinity for the H1 receptor. researchgate.net Unlike more flexible molecules such as tripelennamine, which is an ethylenediamine (B42938) derivative, the restricted conformation of pyrrobutamine is thought to lock the molecule into a shape that is optimal for receptor binding. researchgate.net This conformational rigidity provides a useful model for understanding the stereochemical requirements of the H1 receptor. researchgate.netpharmacyconcepts.in Furthermore, for high activity, it is believed to be necessary to have a trans Ar.C:CH.CH2 arrangement where the phenyl nucleus is coplanar with the double bond. researchgate.net

A diaryl substitution pattern is a hallmark and an essential feature for significant H1-receptor affinity in both first and second-generation antihistamines. snau.edu.ua In pyrrobutamine, these are the phenyl and p-chlorophenyl groups. nih.gov SAR studies indicate that for optimal interaction with the H1 receptor, these two aryl groups must be capable of adopting a non-coplanar conformation relative to each other. researchgate.net This three-dimensional arrangement is a critical factor for effective receptor binding. researchgate.net Substitution on the phenyl rings can also influence potency; for instance, the para-chloro substitution on one of the phenyl rings in pyrrobutamine is a common feature in potent antihistamines like chlorpheniramine, where it increases potency compared to the non-substituted analog, pheniramine. pharmacy180.com

The double bond in the pyrrobutamine structure leads to the potential for geometric isomerism (E/Z isomers). snau.edu.ua Research has definitively shown that H1-receptor affinity is highly dependent on the stereochemistry around this bond. researchgate.net For pyrrobutamine and the related compound triprolidine, the E-geometric isomer is substantially more active than the Z-isomer. snau.edu.ua Studies on the isomers of pyrrobutamine have demonstrated a considerable difference in their affinities for the histamine receptor, with a potency ratio of approximately 200:1 (E vs. Z) observed in experiments on the guinea-pig ileum. researchgate.netresearchgate.net This high degree of stereospecificity underscores the precise conformational requirements of the H1-receptor binding site. researchgate.net

Table 1: Influence of Stereochemistry on H1 Receptor Affinity

| Compound/Isomer Pair | Potency Ratio (E vs. Z) | Tissue Model | Finding |

| Pyrrobutamine | ~200 : 1 | Guinea-pig ileum | The E-isomer displays significantly higher receptor affinity than the Z-isomer. researchgate.netresearchgate.net |

| Triprolidine | ~600-1170 : 1 | Guinea-pig ileum | The E-isomer is vastly more potent, highlighting the critical nature of the geometric configuration for receptor binding. researchgate.net |

The flexible chain connecting the diarylmethyl moiety and the terminal amino group acts as a "spacer". researchgate.net For first-generation H1-antagonists, the optimal length of this spacer, which consists of the connecting atom (in this case, carbon) and the alkyl chain, is typically two or three atoms. researchgate.net This results in a distance between the central point of the diaryl ring system and the protonated terminal nitrogen atom of approximately 5 to 6 angstroms (Å) in the extended conformation. researchgate.net This specific distance is a crucial requirement for effective binding and antagonism at the H1-receptor. researchgate.net

Preclinical Pharmacological Classification and Comparative Studies

Pyrrobutamine is classified as a first-generation H1-receptor antagonist. ncats.iowikipedia.org It belongs to the propylamine chemical class of antihistamines, a group that also includes pheniramine, chlorpheniramine, and triprolidine. pharmacyconcepts.in As a first-generation agent, it is known to be lipophilic, which allows it to cross the blood-brain barrier and exert effects on the central nervous system. pharmacyconcepts.in In addition to its primary antihistaminic activity, pyrrobutamine also possesses anticholinergic properties. wikipedia.org

In comparative studies, the propylamine class of antihistamines, including pyrrobutamine, are noted for being among the most potent H1-antagonists. pharmacyconcepts.in The conformational rigidity of unsaturated propylamines like pyrrobutamine is a key factor in their high potency when compared to more flexible antihistamines. researchgate.net Its activity is often compared with that of triprolidine, another potent propylamine derivative, where the E-isomers of both compounds are the most active forms. snau.edu.ua Studies using the guinea-pig ileum have established that pyrrobutamine is a highly potent antihistamine, although its non-competitive mechanism distinguishes it from many other agents in its class. unam.mx

Table 2: Preclinical Profile of Pyrrobutamine

| Attribute | Classification/Finding | Source(s) |

| Pharmacological Class | First-Generation H1-Receptor Antagonist | ncats.iowikipedia.org |

| Chemical Class | Propylamine Derivative | pharmacyconcepts.in |

| Mechanism of Action | Non-competitive H1-Receptor Antagonism | unam.mx |

| Additional Properties | Anticholinergic | wikipedia.org |

| Potency Comparison | Considered among the most active H1-antagonists; E-isomer is significantly more potent than the Z-isomer. | researchgate.netresearchgate.netpharmacyconcepts.in |

This compound within First-Generation Antihistamine Research

Pyrrobutamine is classified as a first-generation H1-receptor antihistamine. nih.govdrugbank.com These classical antihistamines are known to competitively inhibit the action of histamine at H1 receptors. auburn.edu Pyrrobutamine specifically competes with histamine for H1 receptor binding, and upon binding, it functions as an inverse agonist. nih.gov Like other first-generation agents, it contains a diarylalkylamine framework and is characterized by a lipophilic nature, largely due to its two aryl rings, which is a key difference from the endogenous agonist histamine. researchgate.net

The molecular structure of Pyrrobutamine features an asymmetrically substituted unsaturated carbon chain, which leads to the existence of geometric isomers. researchgate.net Research has shown that for compounds with such a feature, including pyrrobutamine and the structurally related triprolidine, one geometric isomer typically demonstrates significantly higher receptor affinity. auburn.eduresearchgate.net Specifically, the E-isomer of these propenamine derivatives is generally more potent than the Z-isomer. unam.mx The spatial arrangement of the atoms, particularly the distance of 5-6 angstroms between the aromatic ring system and the terminal tertiary amine, is a critical requirement for effective binding at the H1 receptor. nih.gov

First-generation antihistamines, including Pyrrobutamine, are noted for their interactions with other neurotransmitter receptors, which contributes to their broader pharmacological profile. researchgate.net Besides their primary H1-receptor antagonism, many of these compounds also act as antagonists at muscarinic, adrenergic, and serotonergic receptors. researchgate.net Pyrrobutamine, for instance, is known to possess anticholinergic properties by blocking muscarinic acetylcholine receptors.

Comparative Analysis with Structurally Related Compounds on Receptor Binding

The structure-activity relationships (SAR) for first-generation antihistamines provide a framework for comparing Pyrrobutamine to structurally related compounds. The diaryl substitution pattern is a crucial feature for significant H1-receptor affinity and is present in both first and second-generation antihistamines. researchgate.net For optimal interaction with the H1-receptor, these two aryl moieties must be able to adopt a non-coplanar conformation relative to each other. researchgate.net

In the broader class of propylamines, halogen substitution on the phenyl ring significantly impacts potency. The halogenated pheniramines, such as Chlorpheniramine and Brompheniramine, are 20 to 50 times more potent than the non-halogenated Pheniramine. slideshare.net This suggests that the electronic properties of the aryl groups play a significant role in receptor binding.

The table below presents a comparative overview of Pyrrobutamine and structurally related first-generation antihistamines, focusing on their receptor binding characteristics.

| Compound | Class | Key Structural Features | Receptor Binding/Potency Notes |

| Pyrrobutamine | Propylamine (Unsaturated) | 4-chlorophenyl and phenyl groups, pyrrolidine ring, propenyl chain. nih.gov | Potent H1 antagonist; E-isomer is more active; reported to have a non-competitive mechanism of action. auburn.eduunam.mx |

| Triprolidine | Propylamine (Unsaturated) | 2-pyridyl and p-tolyl groups, pyrrolidine ring, propenyl chain. unam.mx | High H1 receptor affinity; E-isomer is significantly more potent than the Z-isomer. unam.mxnih.gov |

| Pheniramine | Propylamine (Saturated) | Phenyl and 2-pyridyl groups, dimethylamino group. auburn.edu | Parent compound of its series. slideshare.net |

| Chlorpheniramine | Propylamine (Saturated) | 4-chlorophenyl and 2-pyridyl groups, dimethylamino group. slideshare.net | Significantly more potent (20-50x) than Pheniramine. slideshare.net |

| Diphenhydramine | Aminoalkyl Ether | Two phenyl groups, dimethylamino group, ether linkage. researchgate.net | Displays notable anticholinergic activity in addition to H1 antagonism. nih.gov |

Preclinical Metabolism and Pharmacokinetics Research of Pyrrobutamine Phosphate

In Vitro Metabolic Pathways Identification

The biotransformation of pyrrobutamine (B1217169), the active component of pyrrobutamine phosphate (B84403), is a critical determinant of its pharmacokinetic profile. In vitro studies and structural analysis suggest that its metabolism proceeds through well-established pathways common to many xenobiotics, involving enzymatic systems primarily located in the liver. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic clearance of a vast number of drugs. nih.gov These enzymes, located mainly in the endoplasmic reticulum of hepatocytes, catalyze Phase I metabolic reactions. nih.govnih.gov Research indicates that pyrrobutamine is metabolized by pathways involving CYP enzymes. smolecule.com As monooxygenases, the primary role of the CYP system is to introduce or expose functional groups on a substrate, typically making the molecule more polar. nih.gov This process involves a complex catalytic cycle utilizing a heme-iron center to add an oxygen atom to the drug molecule. nih.gov While specific isozymes responsible for pyrrobutamine metabolism are not detailed in the available literature, the chemical structure of pyrrobutamine makes it a likely substrate for this enzyme system.

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which work sequentially to detoxify and facilitate the excretion of foreign compounds. nih.govmedbullets.comfiveable.me

Phase I Metabolism: These reactions introduce or unmask polar functional groups through oxidation, reduction, or hydrolysis. nih.govfiveable.me For a molecule like pyrrobutamine, several Phase I reactions are plausible:

Oxidation: This is the most common Phase I reaction, often mediated by CYP450 enzymes. fiveable.me Potential oxidative pathways for pyrrobutamine include hydroxylation, which involves adding a hydroxyl group to its aromatic rings, and N-dealkylation, which would involve the removal of the butenyl group from the pyrrolidine (B122466) nitrogen. fiveable.me

Hydrolysis: The phosphate group of pyrrobutamine phosphate can undergo hydrolysis, leading to the formation of the free pyrrobutamine base and phosphoric acid derivatives. smolecule.com

Phase II Metabolism: Following Phase I, the modified drug metabolite can undergo Phase II conjugation reactions. These processes involve the attachment of endogenous molecules to the newly formed functional groups, which significantly increases the compound's water solubility and prepares it for excretion. medbullets.comfiveable.me For pyrrobutamine metabolites, a key Phase II pathway would be:

Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid. This is one of the most important and common Phase II reactions. nih.govmedbullets.com

Preclinical Absorption and Distribution Studies

The absorption and distribution of a drug determine its onset, intensity, and duration of action. These pharmacokinetic properties are intrinsically linked to the physicochemical characteristics of the molecule, particularly its lipophilicity.

Lipophilicity, the affinity of a molecule for a lipid environment, is a key predictor of its ability to cross biological membranes. It is commonly quantified by the partition coefficient (log P), which measures the ratio of a compound's concentration in a lipid phase (e.g., octanol) to its concentration in an aqueous phase (e.g., water). A higher log P value indicates greater lipophilicity. The parent compound, pyrrobutamine, exhibits moderate to high lipophilicity. cymitquimica.com Calculated values for its partition and distribution coefficients are summarized below.

| Property | Value | Description | Source |

| AlogP | 5.06 | A computed log P value. | ebi.ac.uk |

| CX LogP | 5.41 | A computed log P value from ChemAxon. | ebi.ac.uk |

| XLogP3-AA | 5.7 | A computed log P value based on an atom-additive method. | nih.gov |

| CX LogD (pH 7.4) | 3.89 | The distribution coefficient at physiological pH, accounting for ionization. | ebi.ac.uk |

This table is interactive. Click on the headers to sort.

The moderate lipophilicity of pyrrobutamine, as indicated by its log P and log D values, directly influences its absorption and distribution within biological systems. cymitquimica.com For a drug to be absorbed and distributed to its site of action, it must pass through various biological membranes, which are primarily composed of lipid bilayers. The lipophilic nature of pyrrobutamine facilitates this diffusion process. While the phosphate salt form increases water solubility, which can aid in formulation and dissolution, it is the lipophilicity of the free pyrrobutamine base that governs its ability to traverse cell membranes and distribute into tissues.

Hypothetical Broader Biological Activities Related to Phosphate Moiety

The introduction of a phosphorus-containing group can significantly alter a molecule's physicochemical properties, including its polarity and solubility, which in turn affects its pharmacokinetics. tandfonline.com In the case of this compound, the highly polar and charged phosphate group transforms the lipophilic pyrrobutamine base into a salt. This strategy is often employed to increase a drug's aqueous solubility and dissolution rate, which can be a prerequisite for effective oral absorption.

Furthermore, the phosphate group can be viewed in the context of prodrug strategies. acs.org Phosphate esters are often used to mask polar functional groups of a parent drug to enhance membrane permeability, with the phosphate group later cleaved by enzymes in the body to release the active drug. acs.org However, this compound is a salt, not an ester. Here, the phosphate's role is more aligned with that of a "carrier group," improving the formulation characteristics of the drug. tandfonline.com The phosphate group itself is not expected to have intrinsic biological activity in this context but is crucial for creating a viable drug product. This is distinct from phosphonate-based drugs, where a non-hydrolyzable P-C bond makes the phosphonate (B1237965) group a stable mimic of a phosphate substrate, designed to interact directly with biological targets. frontiersin.orgnih.gov Therefore, the phosphate moiety in this compound is best understood as a formulation and pharmacokinetic enhancer rather than a pharmacologically active component.

Enzymatic Inhibition Potential Studies

The enzymatic inhibition profile of a drug is a critical aspect of its preclinical evaluation, influencing its metabolic fate, potential for drug-drug interactions, and off-target effects. For this compound, its primary and well-documented enzymatic interaction is as an antagonist of the H1 histamine (B1213489) receptor.

While first-generation antihistamines as a class are known to be metabolized by the cytochrome P450 (CYP450) system of enzymes in the liver, specific data on which CYP450 isoforms are involved in the metabolism of this compound, and its potential to inhibit these enzymes, are not detailed in the available scientific literature. google.com A patent for substituted indoles mentions pyrrobutamine in the context of decreasing metabolism by polymorphically-expressed cytochrome P450 isoforms like CYP2C8, CYP2C9, CYP2C19, and CYP2D6, though this is a general statement within a broad-ranging patent and not a specific study on this compound itself. google.com

Furthermore, some first-generation antihistamines have been shown to possess anti-inflammatory effects that may be linked to the inhibition of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). smpdb.cagoogle.com The Small Molecule Pathway Database (SMPDB) indicates that the H1-antihistamine action of pyrrobutamine can lead to a reduction in the activity of the NF-κB immune response transcription factor through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. smpdb.ca This, in turn, can decrease the expression of pro-inflammatory cytokines and other inflammatory mediators. smpdb.ca However, specific preclinical studies detailing the direct inhibitory effects of this compound on NF-κB or AP-1 activation, including key metrics like IC50 values, are not present in the reviewed literature.

Table 1: Putative Enzymatic and Pathway Interactions of Pyrrobutamine

| Target/Pathway | Interaction Type | Level of Evidence for this compound |

|---|---|---|

| H1 Histamine Receptor | Antagonism | Well-documented |

| Cytochrome P450 System | Metabolism/Inhibition | General for 1st-gen antihistamines; Not specified |

| NF-κB Pathway | Inhibition | Inferred from H1-antihistamine action; No direct studies |

Exploration of Antiviral and Anticancer Research Trajectories

The repurposing of existing drugs for new therapeutic indications, including antiviral and anticancer applications, is a significant area of pharmaceutical research. This often begins with preclinical screening to identify any potential activity.

A review of the scientific literature reveals a lack of dedicated preclinical studies investigating this compound as a potential antiviral agent. While patents may list numerous compounds, including this compound, in broad categories of therapeutic agents, specific in vitro or in vivo studies demonstrating any antiviral efficacy for this compound are not available. google.com

Similarly, the exploration of this compound for anticancer properties appears to be an uninvestigated field. A single study analyzing the bioactive components of the sea urchin Diadema savignyi identified pyrrobutamine as one of the constituents. researchgate.net The study noted that extracts from this organism, which contained a multitude of compounds, showed potential for neuroprotection and cancer treatment. researchgate.net However, this is a very indirect association, and there has been no subsequent research specifically evaluating the anticancer activity of pyrrobutamine or its phosphate salt in preclinical cancer models. researchgate.net A US patent also lists this compound among a vast number of compounds without providing any specific data on its anticancer properties. googleapis.com

Advanced Analytical Methodologies for Pyrrobutamine Phosphate Research

Chromatographic Method Development and Optimization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analytical workflow for pyrrobutamine (B1217169) phosphate (B84403). scispace.com These methods offer high resolution and sensitivity for the separation and quantification of the analyte and its related substances.

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

Reverse-phase HPLC with UV detection is a widely adopted method for the quantification of pyrrobutamine. This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of many organic molecules, including pyrrobutamine phosphate. pragolab.cz The use of HPLC allows for the effective separation of the active pharmaceutical ingredient from potential impurities and degradation products. nih.gov For a method to be considered reliable, it must undergo rigorous validation, assessing parameters such as linearity, precision, and recovery rates to ensure accurate and reproducible results.

Column Selection and Mobile Phase Chemistry for this compound Analysis (e.g., pH, aqueous/organic buffers)

The choice of the HPLC column and the composition of the mobile phase are critical factors that dictate the success of the separation.

Column Selection:

For the analysis of compounds like this compound, C18 columns are often the initial choice due to their versatility and ability to separate a wide range of organic molecules. pragolab.czscribd.com These columns consist of a silica-based stationary phase chemically bonded with C18 (octadecyl) chains, providing a nonpolar surface for reversed-phase chromatography. The selection of a specific column also depends on the desired resolution and efficiency of the separation. pragolab.cz For instance, columns with smaller particle sizes (e.g., 3 µm or 5 µm) can offer higher efficiency and resolution. pragolab.czscribd.com

Mobile Phase Chemistry:

The mobile phase, a mixture of aqueous and organic solvents, plays a pivotal role in controlling the retention and elution of the analyte. lcms.cz Key considerations for the mobile phase include:

pH: The pH of the aqueous component of the mobile phase can significantly impact the retention of ionizable compounds like this compound. lcms.cz Adjusting the pH with buffers, such as phosphate buffers, is common practice to ensure consistent retention times and peak shapes. scribd.comhplc.eu

Aqueous/Organic Buffers: Phosphate buffers are frequently used in mobile phases for HPLC analysis. scribd.comhplc.eu The concentration and pH of the buffer must be carefully controlled to achieve optimal separation. lcms.cz

Organic Modifier: The organic component, often acetonitrile (B52724) or methanol, is adjusted to control the elution strength of the mobile phase. nih.gov The ratio of the organic modifier to the aqueous buffer determines the retention time of the analyte. lcms.cz

An example of a mobile phase used for the separation of antihistamines, including a compound structurally related to pyrrobutamine, involved a mixture of acetonitrile and a phosphate buffer. pragolab.cz

Isocratic and Gradient Resolution of this compound and Related Impurities or Metabolites

Depending on the complexity of the sample matrix and the number of components to be separated, either isocratic or gradient elution can be employed.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. pragolab.cz This approach is simpler and often suitable for separating a limited number of compounds with similar retention characteristics. An isocratic resolution of antihistamines and their impurities has been demonstrated on a C18 column. pragolab.cz

Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution is preferred. scribd.com In this method, the proportion of the organic solvent in the mobile phase is gradually increased during the analysis. This allows for the efficient elution of both weakly and strongly retained components, improving peak shape and resolution for a broader range of analytes, including potential impurities or metabolites of this compound. physionet.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound, providing complementary information to chromatographic data. nih.gov

UV-Vis Spectrophotometry Applications for this compound

UV-Vis spectrophotometry is a fundamental technique used for both qualitative and quantitative analysis of chemical substances. lpdlabservices.co.uk It measures the absorption of ultraviolet and visible light by a sample. smacgigworld.com

For this compound, UV-Vis spectrophotometry is a standard method for quantification. The presence of chromophores, specific groups within the molecule that absorb light at particular wavelengths, allows for its detection and measurement. upi.edu A common wavelength used for the UV detection of pyrrobutamine is 254 nm. The intensity of the light absorbed is directly proportional to the concentration of the compound in the solution, a principle governed by the Beer-Lambert law. upi.eduscribd.com This technique can also be used to determine the phosphate content through colorimetric methods, where phosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a colored complex. smacgigworld.com

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is invaluable for confirming the molecular weight and elucidating the structure of compounds.

When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a high degree of specificity for identifying and quantifying analytes in complex mixtures. scribd.comepo.org For pyrrobutamine, mass spectral data can reveal characteristic fragmentation patterns that serve as a fingerprint for its identification. nih.gov This information is crucial for confirming the identity of the main compound and for identifying any related impurities or metabolites that may be present in a sample. nih.gov

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Application | Key Parameters/Findings |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Reversed-phase with UV detection (e.g., 254 nm). C18 columns are commonly used. pragolab.czscribd.com Mobile phase often consists of acetonitrile and a phosphate buffer. pragolab.czscribd.com Both isocratic and gradient elution methods are applicable. pragolab.czscribd.com |

| UV-Vis Spectrophotometry | Quantification and Purity Assessment | Measures absorbance at specific wavelengths (e.g., 254 nm for pyrrobutamine). Can be used for colorimetric determination of phosphate. smacgigworld.com Follows the Beer-Lambert law for concentration measurement. upi.edu |

| Mass Spectrometry (MS) | Structural Elucidation and Identification | Confirms molecular weight and provides fragmentation patterns for structural identification. nih.gov Often coupled with chromatography (GC-MS or LC-MS) for enhanced specificity. scribd.comepo.org |

Advanced Characterization of Phosphate-Containing Formulations

The physical and chemical properties of phosphate-containing formulations are critical to their performance. Advanced analytical methods provide a deeper understanding of these characteristics, moving beyond simple bulk analysis to detailed spatial and particle-level insights.

Hyperspectral imaging (HSI) is a powerful, non-destructive analytical technique that integrates spectroscopy and imaging to provide detailed chemical and spatial information about a sample. specim.com By capturing hundreds of images at different wavelengths, HSI can identify and map the distribution of various chemical components within a sample. researchgate.net

In the context of phosphate-containing formulations, HSI can be used to:

Identify and Map Phosphate Phases: Different phosphate minerals and polymorphs can be distinguished based on their unique spectral signatures in the visible-near infrared (VNIR) and short-wave infrared (SWIR) regions. researchgate.net This is crucial for ensuring the correct form of the phosphate salt is present and uniformly distributed.

Detect Impurities and Contaminants: HSI can rapidly screen for the presence of unwanted materials or contaminants on the surface of the formulation. specim.com

Assess Coating Uniformity: For coated tablets or granules, HSI can verify the homogeneity and thickness of the phosphate-containing coating, which is essential for controlling the drug release profile. specim.com

Monitor Formulation Processes: In-line or at-line HSI can be used to monitor blending, granulation, and coating processes in real-time, ensuring consistency and quality throughout manufacturing.

Research has demonstrated the utility of HSI in analyzing various chemical properties, including the concentration of macronutrients like phosphorus in biological samples. frontiersin.org For instance, studies have shown that HSI can be used to estimate the concentration of phosphorus in plant leaves with a high degree of accuracy. frontiersin.org This capability to quantify phosphorus-containing compounds highlights its potential for detailed analysis of this compound formulations.

A typical HSI analysis involves illuminating the sample and collecting the reflected or transmitted light through a specialized camera. The resulting "hypercube" of data contains spatial information in two dimensions and spectral information in the third. By applying various data analysis techniques, such as partial least squares regression, it is possible to correlate the spectral data with specific chemical properties. frontiersin.org

To gain an even deeper understanding at the individual particle level, researchers turn to more specialized microscopic techniques like the Mineral Liberation Analyzer (MLA) and Electron Probe Microanalysis (EPMA).

The Mineral Liberation Analyzer (MLA) combines a scanning electron microscope (SEM) with energy-dispersive X-ray (EDX) detectors and sophisticated software. abmproceedings.com.brscirp.org This automated system can analyze thousands of particles in a sample, providing quantitative data on:

Mineral Composition and Abundance: Identifying the different mineral phases present and their relative proportions. abmproceedings.com.br

Particle Size and Shape: Measuring the size distribution and morphological characteristics of the particles. researchgate.net

Mineral Liberation and Association: Determining the degree to which different mineral components are physically separated or intergrown. abmproceedings.com.br This is particularly important in understanding the dissolution behavior of complex formulations.

The MLA operates by scanning a polished cross-section of the sample with an electron beam. The backscattered electron (BSE) image provides information on the particle morphology and average atomic number, while the EDX system identifies the elemental composition of each point. scirp.org This allows for the creation of detailed mineralogical maps of the particles. scirp.org

Electron Probe Microanalysis (EPMA) is another powerful, non-destructive technique that provides highly accurate quantitative chemical analysis of small volumes of solid materials. whiterose.ac.ukwisc.edu It uses a focused electron beam to generate characteristic X-rays from a specific point on the sample. By measuring the wavelengths and intensities of these X-rays, the elemental composition can be determined with high precision. whiterose.ac.uk

In the study of phosphate formulations, EPMA is invaluable for:

Precise Quantitative Analysis: Determining the exact elemental composition of individual particles or specific regions within a particle. whiterose.ac.uk This can be used to verify the stoichiometry of this compound and to quantify trace elements.

Characterizing Micro-scale Heterogeneity: Mapping the distribution of elements within a particle to identify zonation, inclusions, or variations in composition. whiterose.ac.uk

Investigating Corrosion and Degradation: EPMA has been used to study the interaction of phosphate compounds with metal surfaces, providing insights into corrosion inhibition mechanisms. researchgate.net

The combination of MLA and EPMA provides a comprehensive picture of the particulate nature of a formulation, which is essential for understanding its manufacturing behavior and biopharmaceutical performance. The potential to use MLA data to guide HSI analysis has also been explored, creating a powerful workflow for multi-scale characterization. researchgate.netresearchgate.net

Statistical Approaches for Analytical Data Variability

Analytical measurements are inherently subject to variability. Robust statistical methods are essential to quantify this variability, identify sources of error, and ensure the reliability of the analytical data.

Analysis of Variance (ANOVA) is a powerful statistical tool used to analyze the data from interlaboratory studies. mdpi.compharmabiz.com ANOVA partitions the total variation in the data into different sources, such as the variation between laboratories and the variation within each laboratory (repeatability). researchgate.net By comparing these sources of variation, it is possible to determine if there are statistically significant differences between the results from different laboratories. pharmabiz.com

If the ANOVA test indicates a significant difference between laboratory means, a post-hoc test such as the Tukey's Honestly Significant Difference (HSD) test is often employed. scribd.comminitab.com The Tukey test performs pairwise comparisons between all laboratory means to identify which specific laboratories differ significantly from each other. wikipedia.orgsciencing.com This allows for a more detailed investigation into the sources of interlaboratory variability. minitab.com

For example, an interlaboratory study on the analysis of perfluorinated alkyl compounds in human plasma used ANOVA and Tukey's multiple comparisons procedure to identify significant differences between participating laboratories. nih.gov

Table 1: Example of One-Way ANOVA for Interlaboratory Comparison

| Source of Variation | Sum of Squares (SS) | Degrees of Freedom (df) | Mean Square (MS) | F-statistic | p-value |

| Between Laboratories | 150.7 | 4 | 37.675 | 7.535 | < 0.05 |

| Within Laboratories | 125.0 | 25 | 5.000 | ||

| Total | 275.7 | 29 | |||

| This is a hypothetical data table for illustrative purposes. |

In this hypothetical example, the p-value is less than 0.05, indicating a statistically significant difference between the mean results of the laboratories. A subsequent Tukey test would be necessary to determine which specific pairs of laboratories have different means.

Normalization is a crucial preprocessing step in the analysis of many types of analytical data, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. scirp.orgnih.govresearchgate.net The goal of normalization is to reduce systematic variation introduced by factors such as differences in sample preparation, instrument response, or batch effects, while preserving the true biological or chemical variation of interest. scirp.org Common normalization methods include total ion current (TIC) normalization, normalization to an internal standard, and various statistical scaling methods. scirp.orgacs.org The choice of normalization method can significantly impact the results of the analysis, and it is important to select a method that is appropriate for the specific dataset and analytical technique. researchgate.net

Grubbs' test , also known as the maximum normed residual test, is a statistical test used to detect a single outlier in a univariate dataset that is assumed to follow a normal distribution. nist.govwikipedia.org The test calculates a G-statistic, which is the largest absolute deviation from the sample mean in units of the sample standard deviation. nist.govwikipedia.org This G-statistic is then compared to a critical value to determine if the suspected outlier is statistically significant. spcforexcel.com It is important to note that Grubbs' test should only be used to detect a single outlier; for detecting multiple outliers, other tests are more appropriate. nist.gov

Emerging Research Areas and Future Directions for Pyrrobutamine Phosphate

Development of Pyrrobutamine (B1217169) Phosphate (B84403) Analogs with Enhanced Receptor Selectivity

A primary goal in the evolution of antihistamines is the creation of new drugs with higher selectivity for H1-receptors, thereby minimizing undesirable effects on the central nervous system. auburn.edu The sedative properties of many first-generation antihistamines are attributed to their ability to cross the blood-brain barrier and interact with cerebral H1-receptors and potentially other receptors. auburn.edu Consequently, significant research efforts are directed towards designing novel antihistamines with reduced central nervous system penetration and a lower affinity for central histamine (B1213489) receptors. auburn.edu

The structural characteristics of pyrrobutamine are crucial to its antihistaminic potency. A key feature is a planar ArCH₂CH₂N unit and an aromatic substituent at the C-1 position, which distinguishes it from less active, non-planar analogs. For compounds like pyrrobutamine, which have an asymmetrically substituted unsaturated carbon chain, one geometric isomer typically demonstrates superior receptor affinity. auburn.edu This stereoselectivity underscores the importance of three-dimensional structure in receptor binding and provides a clear direction for the rational design of more selective analogs. Research is focused on modifying the pyrrobutamine scaffold to optimize its interaction with the H1-receptor while reducing off-target effects.

Computational Drug Design and Virtual Screening for Pyrrobutamine Phosphate Derivatives

The advent of powerful computational methods has revolutionized the field of drug discovery, offering efficient pathways to design and screen novel therapeutic agents. openmedicinalchemistryjournal.com Virtual screening (VS), a key computational technique, is instrumental in identifying new drug-like compounds from large molecular libraries. openmedicinalchemistryjournal.commmsl.cz This approach can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). openmedicinalchemistryjournal.com

| Virtual Screening Approach | Description | Application in Pyrrobutamine Research |

| Ligand-Based Virtual Screening (LBVS) | Utilized when the 3D structure of the target receptor is unknown. It relies on a group of molecules with known biological activity to establish structure-activity relationships. openmedicinalchemistryjournal.com | Can be used to identify novel compounds with similar pharmacophoric features to pyrrobutamine, potentially leading to derivatives with improved properties. |

| Structure-Based Virtual Screening (SBVS) | Depends on the known 3D structure of the molecular target. It involves docking a large number of chemical compounds into the binding site of the target to predict binding affinity and mode. openmedicinalchemistryjournal.comnih.gov | Can be employed to design pyrrobutamine derivatives with enhanced selectivity for the H1-receptor by modeling their interactions at an atomic level. |

Computational tools like AutoDock and PyRx are widely used for performing virtual screening and molecular docking studies. nih.govsourceforge.io These programs can predict the binding modes and energies of small molecules within the active site of a target protein, thereby guiding the synthesis of more potent and selective inhibitors. openmedicinalchemistryjournal.comnih.gov For instance, the development of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) utilized covalent docking and other computational techniques to screen and refine candidate molecules. nih.gov A similar approach can be applied to pyrrobutamine to explore a vast chemical space and identify derivatives with optimized receptor interactions. The use of quantitative structure-activity relationship (QSAR) models can further refine this process by correlating the chemical structure of derivatives with their biological activity. mmsl.cz

Novel Research Paradigms for Modulating Neurotransmitter Systems via this compound

Beyond its established role as an antihistamine, this compound's anticholinergic properties open avenues for investigating its influence on various neurotransmitter systems. The compound's ability to block muscarinic receptors, in addition to H1-receptors, suggests a broader pharmacological profile that could be harnessed for new therapeutic applications.

Future research will likely focus on elucidating the specific subtypes of muscarinic receptors with which this compound interacts and the downstream signaling pathways it modulates. This could lead to the repositioning of pyrrobutamine or its analogs for conditions where cholinergic signaling is dysregulated. Understanding the interplay between histaminergic and cholinergic systems and how compounds like this compound affect this balance is a key area for future exploration.

Methodological Advancements in this compound Research

Progress in the study of this compound is intrinsically linked to advancements in analytical and research methodologies. High-performance liquid chromatography (HPLC) and mass spectrometry are essential for the purification and validation of this compound and its derivatives.

A significant methodological advancement is the use of X-ray fluorescence (XRF) spectrometry to detect binding events and measure the binding selectivities between chemicals and receptors. googleapis.com This technique can be used to estimate the selectivity of a chemical for different receptors by quantifying the interaction. googleapis.com For example, it could be used to compare the binding of a pyrrobutamine analog to the H1-receptor versus other receptors, providing a quantitative measure of its improved selectivity. googleapis.com

Furthermore, advanced analytical techniques are crucial for the simultaneous determination of pyrrobutamine in combination with other compounds. For instance, methods involving ion-pair extraction have been developed for the quantification of pyrrobutamine, while other components in a formulation might be analyzed using UV spectroscopy. The development of more sensitive and specific analytical methods will continue to be vital for both preclinical and potential clinical research involving this compound.

Q & A

Q. What are the established synthesis routes for Pyrrobutamine phosphate, and how are impurities controlled during production?

this compound synthesis typically involves the reaction of pyrrobutamine with phosphoric acid under controlled conditions. Key patents (e.g., GB933 507 and GB927 475) outline solvent selection, stoichiometric ratios, and purification steps to minimize impurities like unreacted starting materials or byproducts . Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to validate purity, with thresholds for residual solvents and heavy metals specified in pharmacopeial standards .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

UV-Vis spectrophotometry and ion chromatography are standard for quantifying phosphate content, calibrated against certified reference materials. For Pyrrobutamine itself, reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, as described in USP-NF protocols. Method validation requires assessing linearity (R² > 0.995), precision (RSD < 2%), and recovery rates (95–105%) .

Q. How does this compound’s molecular structure influence its pharmacokinetic properties?

The compound’s quaternary ammonium group enhances water solubility, while the pyrrolidine moiety contributes to its antihistaminic activity. Partition coefficient (log P) studies using shake-flask methods reveal moderate lipophilicity, correlating with its distribution across biological membranes. Bioavailability studies in rodent models show peak plasma concentrations at 1–2 hours post-administration .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s receptor binding specificity and off-target effects?

Radioligand binding assays (e.g., using H³-labeled histamine receptors) combined with computational molecular docking (e.g., AutoDock Vina) can identify affinity for H1 receptors versus off-target interactions (e.g., muscarinic receptors). Dose-response curves and IC50 values should be statistically validated using nonlinear regression models (e.g., GraphPad Prism) .

Q. How can researchers reconcile conflicting data on phosphate-containing compounds’ cardiovascular risks in preclinical studies?

Contradictory findings (e.g., low vs. high phosphate levels and cardiac outcomes) may arise from species-specific metabolism or assay variability. Meta-analyses of dose-dependent effects, stratified by animal models (e.g., murine vs. canine), and standardized phosphate measurement protocols (e.g., colorimetric vs. ICP-MS) are critical for harmonizing data .

Q. What toxicological endpoints should be prioritized in chronic exposure studies of this compound?

Subacute toxicity studies (OECD Guideline 407) should monitor renal phosphate excretion (via 24-hour urine analysis) and histopathological changes in the liver and kidneys. LD50 values (e.g., 54 mg/kg i.v. in mice) must be contextualized with NOAEL (No Observed Adverse Effect Level) calculations and species-specific metabolic scaling .

Q. How can hyperspectral imaging (HSI) and Mineral Liberation Analyzer (MLA) data enhance the characterization of phosphate-containing formulations?

HSI in the VNIR range (400–1000 nm) identifies phosphate mineral phases, while MLA quantifies particle size and liberation efficiency. Cross-validation with EPMA (electron probe microanalysis) ensures accuracy in mapping elemental distribution, particularly for batch-to-batch consistency in drug formulations .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are recommended for resolving variability in phosphate assay results across laboratories?

Interlaboratory studies should employ ANOVA with post-hoc Tukey tests to identify systematic errors. Calibration curves must be normalized to internal standards (e.g., yttrium for ICP-OES), and outlier removal should follow Grubbs’ test criteria (α = 0.05) .

Q. How should researchers design in vitro-in vivo correlation (IVIVC) studies for this compound’s dissolution profile?

USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSIF at pH 6.5) simulates gastrointestinal conditions. Multivariate analysis (e.g., partial least squares regression) correlates in vitro dissolution rates with in vivo absorption data from pharmacokinetic trials .

Retrosynthesis Analysis